![molecular formula C21H23F3N2O4S B11504556 4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11504556.png)
4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide
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Overview
Description
4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the trifluoromethoxy group and other substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under appropriate conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid, while reduction of the sulfonamide group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its indole moiety makes it a candidate for studying biological processes involving indole derivatives.
Medicine: It may have potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets, potentially leading to effects on cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and benzenesulfonamides, such as:
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- 4-methoxy-3,5-dimethyl-2-pyridinyl compounds
Uniqueness
What sets 4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance its stability and bioactivity compared to similar compounds .
Biological Activity
4-Methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C19H21F3N2O3S
- Molecular Weight : 396.45 g/mol
- Functional Groups : Methoxy, trifluoromethoxy, sulfonamide, and indole derivatives.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies demonstrate that certain indole derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis. This suggests a potential application in treating cancers resistant to conventional therapies .
- Inhibition of Signaling Pathways : The compound may act by modulating critical signaling pathways such as PI3K/AKT/mTOR, which are often dysregulated in cancer .
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. The sulfonamide group in this compound may enhance its efficacy against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Similar compounds have demonstrated low MIC values against resistant strains of bacteria such as MRSA, indicating potential as an antibiotic agent .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of a related indole derivative on colorectal cancer cell lines (HCT116 and Caco-2). The results indicated:
- Cytotoxicity : Significant inhibition of cell growth.
- Mechanism : Induction of apoptosis and disruption of mitochondrial membrane potential .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of indole derivatives against various pathogens:
- Results : Compounds exhibited low MIC values against Staphylococcus aureus and other Gram-positive bacteria while showing limited activity against Gram-negative strains .
Research Findings Summary
Properties
Molecular Formula |
C21H23F3N2O4S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H23F3N2O4S/c1-12-10-20(13(2)9-19(12)29-4)31(27,28)25-8-7-16-14(3)26-18-6-5-15(11-17(16)18)30-21(22,23)24/h5-6,9-11,25-26H,7-8H2,1-4H3 |
InChI Key |
ZDUDUARAJQICAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)C)OC |
Origin of Product |
United States |
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